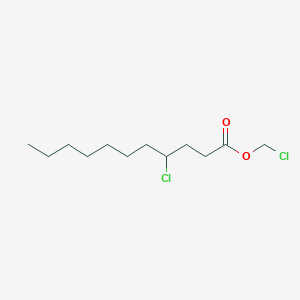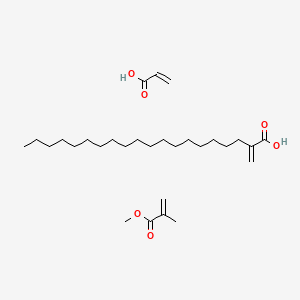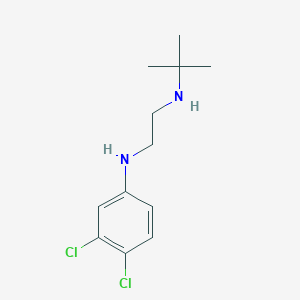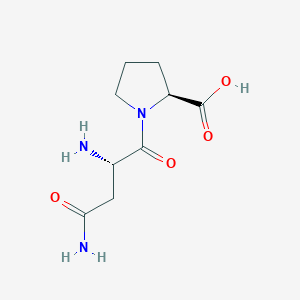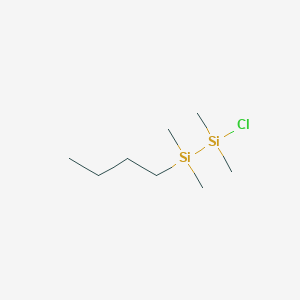![molecular formula C26H20 B14433475 2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene CAS No. 80499-92-9](/img/structure/B14433475.png)
2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene is an organic compound that features a biphenyl group attached to a dihydrophenanthrene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene typically involves the coupling of biphenyl derivatives with dihydrophenanthrene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid and sulfuric acid for nitration
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals .
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, known for its use in organic synthesis and material science.
2-Phenylphenol: An aromatic compound with antimicrobial properties, used in various industrial applications.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene is unique due to its combination of biphenyl and dihydrophenanthrene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
80499-92-9 |
|---|---|
Molekularformel |
C26H20 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C26H20/c1-2-6-19(7-3-1)20-10-12-21(13-11-20)23-16-17-26-24(18-23)15-14-22-8-4-5-9-25(22)26/h1-15,18H,16-17H2 |
InChI-Schlüssel |
LZOHGMTWNMPUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C=C1C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


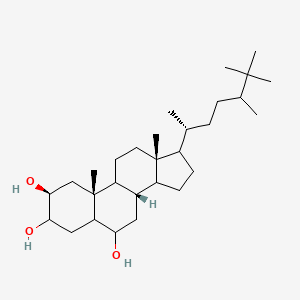


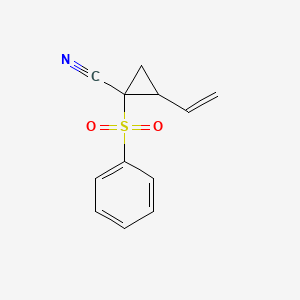
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
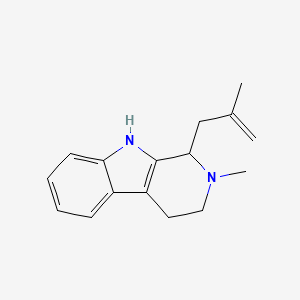
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)

